molecular formula C9H6ClFO B6186692 1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene CAS No. 2639455-76-6

1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene

Cat. No.: B6186692
CAS No.: 2639455-76-6
M. Wt: 184.6
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Description

1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene is an organic compound characterized by a unique combination of functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including the use of appropriate reagents and catalysts to facilitate the desired substitutions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Addition Reactions: The ethynyl group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones .

Scientific Research Applications

1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes deprotonation to yield the final product .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-ethynyl-2-fluoro-4-methylbenzene
  • 1-Chloro-3-ethynyl-2-fluoro-4-ethoxybenzene
  • 1-Chloro-3-ethynyl-2-fluoro-4-hydroxybenzene

Uniqueness

The presence of the ethynyl group, in particular, allows for unique addition reactions that are not possible with similar compounds .

Properties

CAS No.

2639455-76-6

Molecular Formula

C9H6ClFO

Molecular Weight

184.6

Purity

95

Origin of Product

United States

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